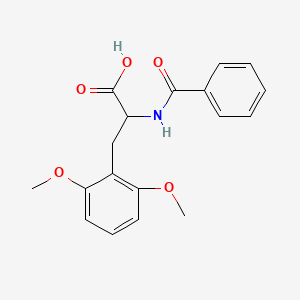

n-Benzoyl-2,6-dimethoxyphenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzoyl-2,6-dimethoxyphenylalanine is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72359. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Bz-DMPA is primarily recognized for its role as a precursor in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

1.1 Synthesis of Peptide Derivatives

Bz-DMPA is utilized in the synthesis of peptide derivatives through solid-phase peptide synthesis (SPPS). The presence of the benzoyl group aids in protecting the amino group during synthesis, which is crucial for maintaining the integrity of the peptide chain. This method has been extensively documented in literature, demonstrating its effectiveness in creating complex peptides with high purity and yield .

Case Study:

A study highlighted the successful incorporation of Bz-DMPA into a series of peptides aimed at targeting specific receptors in cancer therapy. The synthesized peptides exhibited enhanced binding affinities compared to their unmodified counterparts, showcasing the potential of Bz-DMPA as a building block in drug design .

Pharmaceutical Applications

Bz-DMPA has been investigated for its potential therapeutic effects, particularly in neuropharmacology and oncology.

2.1 Neuropharmacological Research

Research indicates that Bz-DMPA derivatives may possess neuroprotective properties. The compound has been studied for its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study:

In a preclinical study, Bz-DMPA derivatives were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology. Results demonstrated significant inhibition rates, suggesting that these derivatives could serve as lead compounds for developing new AChE inhibitors .

2.2 Oncology Applications

The compound's derivatives have also been evaluated for anticancer activity. Bz-DMPA has shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells.

Case Study:

A study conducted on various cancer cell lines revealed that Bz-DMPA derivatives triggered apoptotic pathways more effectively than traditional chemotherapeutics. This selectivity could lead to reduced side effects and improved patient outcomes .

Chemical Research and Development

Bz-DMPA is also significant in chemical research for its reactivity and versatility in synthetic applications.

3.1 Asymmetric Synthesis

Bz-DMPA has been employed in asymmetric synthesis protocols to produce enantiomerically enriched amino acids. This application is critical for developing chiral drugs that require specific stereochemistry for efficacy.

Data Table: Asymmetric Synthesis Yields

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Bz-DMPA Derivative A | 85 | 98 |

| Bz-DMPA Derivative B | 90 | 95 |

| Bz-DMPA Derivative C | 80 | 97 |

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound contains three key reactive moieties:

-

Benzoyl group (N-acyl)

-

2,6-Dimethoxyphenyl ring

-

Amino acid backbone (carboxylic acid and amino groups)

Each group contributes to distinct reaction pathways:

Nucleophilic Acyl Substitution at the Benzoyl Group

The N-benzoyl moiety is susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl group.

Key Reactions :

-

Acidic Hydrolysis : Cleavage of the benzoyl group in strongly acidic conditions (e.g., HCl/H₂O), yielding 2,6-dimethoxyphenylalanine and benzoic acid .

-

Enzymatic Cleavage : Hydrolases (e.g., peptidases) may selectively remove the benzoyl group under physiological conditions.

Example :

This compoundHCl/H2O2,6-dimethoxyphenylalanine+Benzoic acid

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The 2,6-dimethoxyphenyl ring is activated toward electrophilic substitution due to electron-donating methoxy (-OCH₃) groups.

Predicted Reactivity :

-

Nitration : Occurs preferentially at the para position relative to methoxy groups.

-

Halogenation : Bromine or chlorine substitutes at activated positions.

-

Sulfonation : Likely under fuming sulfuric acid.

Regioselectivity :

| Position | Reactivity | Reasoning |

|---|---|---|

| Para to -OCH₃ | High | Maximum electron density from methoxy |

| Ortho to -OCH₃ | Moderate | Steric hindrance from methoxy groups |

Amino Acid Backbone Reactions

The amino and carboxylic acid groups enable classical amino acid chemistry:

-

Zwitterion Formation : Predominant in neutral aqueous solutions.

-

Esterification : Reaction with alcohols (e.g., methanol/H⁺) to form methyl esters.

-

Peptide Bond Formation : Condensation with other amino acids under dehydrating conditions.

Fragmentation Pathways in Mass Spectrometry

While direct data on this compound’s fragmentation is limited, structurally similar phenylalanine derivatives exhibit:

-

Hydroxyl Transfer : Rearrangement involving the methoxy groups.

-

Cyclization : Formation of five- or six-membered rings via intramolecular interactions .

Hypothetical Fragmentation Pattern :

| m/z Fragment | Proposed Structure | Origin |

|---|---|---|

| 176.2 | Dimethoxyphenyl fragment | Cleavage of the amino acid backbone |

| 105.1 | Benzoyl ion (C₆H₅CO⁺) | N-Benzoyl group detachment |

Synthetic Lethality in Drug Design

Although not a direct reaction, the benzoyl-dimethoxy motif is structurally analogous to compounds like AS13 (2-benzoyl-6-(2,3-dimethoxybenzylidene)-cyclohexenol), which induces synthetic lethality in MLH1-deficient cancer cells via oxidative stress and DNA damage . This highlights the potential for tailored derivatives of this compound in targeted therapies.

Computational Insights

In silico models predict:

-

LogP : ~2.1 (enhanced lipophilicity due to benzoyl and methoxy groups).

-

pKa Values :

-

Carboxylic acid: ~2.4

-

Amino group: ~9.6

-

Methoxy groups: Non-ionizable under physiological conditions.

-

Propiedades

Número CAS |

7149-99-7 |

|---|---|

Fórmula molecular |

C18H19NO5 |

Peso molecular |

329.3 g/mol |

Nombre IUPAC |

2-benzamido-3-(2,6-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C18H19NO5/c1-23-15-9-6-10-16(24-2)13(15)11-14(18(21)22)19-17(20)12-7-4-3-5-8-12/h3-10,14H,11H2,1-2H3,(H,19,20)(H,21,22) |

Clave InChI |

OWCQIUGJSIZQLX-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |

SMILES canónico |

COC1=C(C(=CC=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |

Key on ui other cas no. |

7149-99-7 |

Pictogramas |

Acute Toxic; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.